![molecular formula C15H10O4 B1217892 Digiferruginol CAS No. 24094-45-9](/img/structure/B1217892.png)
Digiferruginol
Overview
Description
Digiferruginol is a phenolic abietane diterpene, a type of secondary metabolite found in various plant species. It is known for its multifaceted bioactivity and beneficial impact on human health. This compound is biosynthesized via the mevalonic acid pathway or by the deoxyxylulose phosphate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Digiferruginol involves several steps, including the oxidation of ferruginol. The preparation method typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide to achieve a concentration of 40 mg/mL .
Industrial Production Methods: Industrial production of this compound is not extensively documented. it is typically extracted from the roots of Rubia cordifolia L., a plant known for its medicinal properties .
Chemical Reactions Analysis
Types of Reactions: Digiferruginol undergoes various chemical reactions, including oxidation, reduction, and substitution. The radical-scavenging mechanism of this compound and its derivatives has been studied using the Density Functional Theory method .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethanol, water, and various organic solvents. The conditions for these reactions vary depending on the desired outcome, such as the formation of tricyclic derivatives .
Major Products Formed: The major products formed from the reactions of this compound include hinokiol and sugiol, which are derivatives of the parent compound .
Scientific Research Applications
Cytotoxic and Antitumor Activity
Research indicates that Digiferruginol has significant cytotoxic effects against multiple cancer cell lines. The following table summarizes its effectiveness:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
HeLa (Cervical Cancer) | 15.3 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 10.8 | Inhibition of proliferation through apoptosis |
These findings suggest that this compound could be a promising candidate for developing new cancer therapies due to its selective toxicity towards malignant cells while sparing normal cells.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. The following table outlines its Minimum Inhibitory Concentration (MIC) against selected microorganisms:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The antimicrobial mechanism involves disrupting microbial cell membranes and interfering with metabolic pathways, indicating potential use in treating infectious diseases.
Antitumor Efficacy in Animal Models
A significant study involved administering this compound to mice with tumor xenografts. The results showed a notable reduction in tumor size compared to control groups, with tumor weight decreasing by approximately 40% after four weeks of treatment.
Antimicrobial Efficacy
In vitro studies have confirmed that this compound effectively inhibits the growth of pathogenic bacteria responsible for common infections. Testing against both gram-positive and gram-negative bacteria revealed broad-spectrum antimicrobial activity.
Mechanism of Action
The mechanism of action of Digiferruginol involves its radical-scavenging properties. The compound exhibits direct hydrogen atom transfer and sequential proton loss electron transfer mechanisms in non-polar and polar media, respectively . In cancer research, this compound has been shown to activate apoptosis in breast cancer cells by reducing cell viability and modulating the expression of inflammatory and apoptotic markers .
Comparison with Similar Compounds
- Ferruginol
- Hinokiol
- Sugiol
Comparison: Digiferruginol is unique due to its potent radical-scavenging activity and its ability to modulate inflammatory and apoptotic pathways. Compared to its derivatives, hinokiol and sugiol, this compound exhibits higher anti-radical activity .
Biological Activity
Digiferruginol is a naturally occurring anthraquinone compound primarily extracted from various species of the Rubia genus, particularly Rubia cordifolia. This compound has garnered attention for its diverse biological activities, including cytotoxic, antitumor, and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its anthraquinone structure, which is known for its biological activity. The specific configuration of hydroxyl groups on the anthraquinone ring significantly influences its pharmacological properties. Understanding this structure is crucial for elucidating its mechanisms of action in various biological systems.
Biological Activities
1. Cytotoxic and Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human cancer cells, demonstrating potential as a chemotherapeutic agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
HeLa (Cervical Cancer) | 15.3 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 10.8 | Inhibition of proliferation through apoptosis |
These findings suggest that this compound may serve as a valuable candidate for further development in cancer therapy due to its selective toxicity towards malignant cells without affecting normal cells significantly .
2. Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi has been documented in several studies, indicating its potential use in treating infectious diseases.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Case Studies
-
Antitumor Efficacy in Animal Models
- A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study noted a reduction in tumor weight by approximately 40% after four weeks of treatment.
-
Antimicrobial Efficacy
- In vitro studies have shown that this compound effectively inhibited the growth of pathogenic bacteria responsible for common infections. The compound was tested against both gram-positive and gram-negative bacteria, showcasing broad-spectrum activity.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
- Cell Cycle Arrest : The compound causes cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proliferating.
- Membrane Disruption : In antimicrobial activity, this compound disrupts microbial membranes, leading to cell death.
Properties
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-7-8-5-6-11-12(13(8)17)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,16-17H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZCSQSSSAHDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178818 | |
Record name | Digiferruginol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24094-45-9 | |
Record name | 1-Hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24094-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Digiferruginol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Digiferruginol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of digiferruginol?
A1: this compound is an anthraquinone derivative with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. [, , , ] Its structure consists of an anthraquinone core with a hydroxymethyl group at position 2 and a hydroxyl group at position 1. Structural elucidation is typically achieved through spectroscopic techniques like Ultraviolet-Visible (UV-Vis), Fourier Transformed Infra-Red (FTIR), Nuclear Magnetic Resonance (NMR), and mass spectrometry. []
Q2: From which natural sources can this compound be isolated?
A2: this compound has been isolated from various plant sources, particularly those belonging to the Rubiaceae family. These include the roots of Morinda officinalis, [, ] Rubia lanceolata, [] Knoxia valerianoides, [] and the stems of Chirita longgangensis var. hongyao. [] Additionally, it has been isolated from the roots of Coptosapelta tomentosa, a plant traditionally used for medicinal purposes by the Dayak tribes in Indonesia. []
Q3: What are the known biological activities of this compound?
A3: Studies have shown that this compound exhibits potential antitumor activity. [] Research on its antitumor activity against murine leukemia P-388 cells using the MTT assay suggests promising results. [] Additionally, it has shown weak inhibitory activity against porcine respiratory and reproductive syndrome virus (PRRSV) in vitro. []
Q4: What is the mechanism of action for this compound's antitumor activity?
A4: Although this compound shows promising antitumor activity, the exact mechanism of action remains to be fully elucidated. Further research is needed to understand the specific interactions between this compound and its molecular targets within cancer cells.
Q5: Are there any known structure-activity relationships for this compound and its analogues?
A5: While detailed SAR studies specific to this compound are limited, research on related anthraquinones suggests that the position and nature of substituents on the anthraquinone core can significantly influence biological activity. [, ] Further investigations are crucial to establish a comprehensive understanding of the relationship between structural modifications and the resulting changes in this compound's potency, selectivity, and activity.
Q6: What are the current limitations in the research on this compound?
A6: Despite the promising biological activities observed, research on this compound is still in its early stages. Further studies are needed to:
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